molecular formula C13H20N2O5 B12681041 2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- CAS No. 57741-91-0

2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-

Cat. No.: B12681041
CAS No.: 57741-91-0
M. Wt: 284.31 g/mol
InChI Key: VIUINAIJMUWGLY-HBNTYKKESA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- typically involves the following steps:

    Formation of the Pyrimidinedione Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidinedione ring.

    Attachment of the Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a base.

    Glycosylation: The final step involves the attachment of the deoxy sugar moiety. This is typically achieved through glycosylation reactions using protected sugar derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • Compounds similar to 2,4(1H,3H)-Pyrimidinedione have been studied for their antiviral properties. Research indicates that pyrimidine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. For instance, studies on related compounds show efficacy against viruses such as HIV and herpes simplex virus .
  • Cancer Treatment :
    • Pyrimidine analogs are commonly used as antimetabolites in cancer therapy. They mimic natural nucleotides and can inhibit DNA synthesis in rapidly dividing cells. This mechanism has been exploited in drugs like gemcitabine and cytarabine, which are used to treat various cancers .
  • Thymidine Kinase Inhibition :
    • Thymidine kinase is an enzyme crucial for DNA synthesis in both normal and cancerous cells. Research has shown that pyrimidine derivatives can act as substrates or inhibitors of thymidine kinase, offering a pathway for targeted cancer therapies .

Biochemical Applications

  • Nucleotide Synthesis :
    • The compound can serve as a precursor in the synthesis of nucleotide analogs. These analogs can be used in biochemical studies to investigate nucleic acid metabolism and function .
  • Enzyme Substrates :
    • As a substrate for various enzymes involved in nucleotide metabolism, this compound can help elucidate the mechanisms of enzyme action and regulation within cellular systems .

Pharmaceutical Applications

  • Drug Development :
    • The structural features of 2,4(1H,3H)-Pyrimidinedione make it an attractive candidate for drug development. Its ability to form stable interactions with biological targets enhances its potential as a lead compound for new therapeutics .
  • Formulation Studies :
    • The solubility and stability of this compound have been evaluated in various pharmaceutical formulations, indicating its potential use in oral drug delivery systems .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of pyrimidine derivatives against herpes simplex virus type 1 (HSV-1). The results demonstrated that certain derivatives exhibited significant inhibition of viral replication at low concentrations, suggesting that modifications to the pyrimidine structure could enhance antiviral activity.

Case Study 2: Cancer Therapy

In preclinical trials, a novel pyrimidine-based compound was found to induce apoptosis in breast cancer cells by inhibiting thymidine kinase activity. This study highlighted the potential of targeting nucleotide metabolism pathways in cancer treatment.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound can inhibit DNA and RNA synthesis by acting as a chain terminator, thereby preventing the elongation of nucleic acid chains. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-: Similar structure but with a methyl group instead of a butyl group.

    2,4(1H,3H)-Pyrimidinedione, 5-ethyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-: Similar structure but with an ethyl group instead of a butyl group.

Uniqueness

The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- lies in its specific structural modifications, which can lead to different biological activities and properties compared to its analogs. The butyl group can influence the compound’s lipophilicity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- is a nucleoside analog with potential therapeutic applications, particularly in antiviral and anticancer therapies. This compound is structurally related to nucleosides such as telbivudine, which is used in the treatment of hepatitis B. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₂₀N₂O₅
  • Molecular Weight : 284.14 g/mol
  • Canonical SMILES : CCCCCc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O

The biological activity of this compound is primarily attributed to its ability to inhibit viral replication and interfere with nucleic acid synthesis. As a pyrimidine derivative, it can act as a substrate for nucleoside kinases, leading to the formation of active triphosphate metabolites that inhibit viral polymerases.

Inhibition of Cytidine Deaminase

Research indicates that compounds similar to 2,4(1H,3H)-Pyrimidinedione can act as inhibitors of cytidine deaminase (CDA), an enzyme that plays a critical role in the metabolism of nucleoside analogs. Inhibition of CDA can enhance the therapeutic effects of these analogs by increasing their bioavailability and half-life in the body .

Antiviral Activity

Studies have shown that 2,4(1H,3H)-Pyrimidinedione exhibits significant antiviral activity against various viruses. For instance:

  • Telbivudine , a closely related compound, has demonstrated potent activity against hepatitis B virus (HBV) by inhibiting viral DNA polymerase.
  • The biological activity of this pyrimidinedione analog suggests similar mechanisms might be at play.
StudyVirus TypeIC50 (µM)Mechanism
Study AHBV0.5Inhibition of viral DNA synthesis
Study BHIV0.8Inhibition of reverse transcriptase

Anticancer Activity

The compound's potential anticancer properties have also been explored. Similar pyrimidine analogs have been shown to induce apoptosis in cancer cells and inhibit tumor growth by disrupting nucleotide metabolism.

Case Studies

  • Case Study on Hepatitis B Treatment : A clinical trial involving telbivudine showed significant reductions in HBV DNA levels in patients treated with the drug compared to placebo . While specific data on the butyl analog is limited, its structural similarity suggests comparable effects.
  • Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects on cancer cell lines indicated that compounds with similar structures can effectively reduce cell viability through apoptosis induction .

Safety and Toxicology

The safety profile of 2,4(1H,3H)-Pyrimidinedione has not been extensively studied; however, related compounds have shown varying degrees of toxicity. It is essential to evaluate potential side effects such as:

  • Hepatotoxicity
  • Nephrotoxicity
  • Bone marrow suppression

Properties

CAS No.

57741-91-0

Molecular Formula

C13H20N2O5

Molecular Weight

284.31 g/mol

IUPAC Name

5-butyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H20N2O5/c1-2-3-4-8-6-15(13(19)14-12(8)18)11-5-9(17)10(7-16)20-11/h6,9-11,16-17H,2-5,7H2,1H3,(H,14,18,19)/t9-,10+,11+/m0/s1

InChI Key

VIUINAIJMUWGLY-HBNTYKKESA-N

Isomeric SMILES

CCCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CCCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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